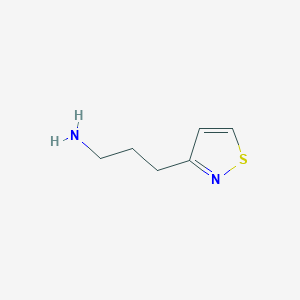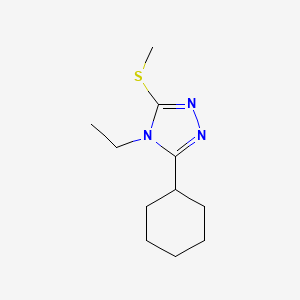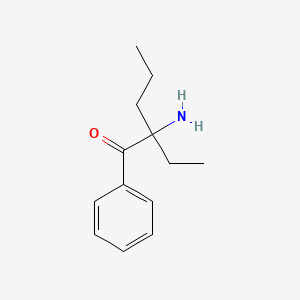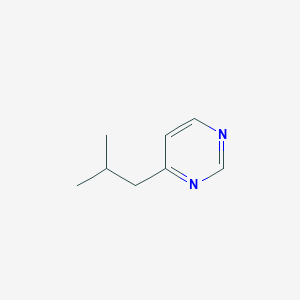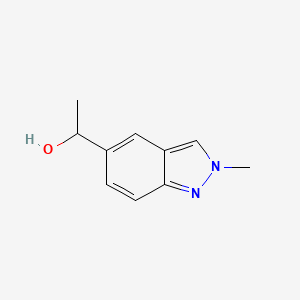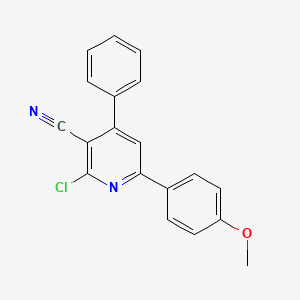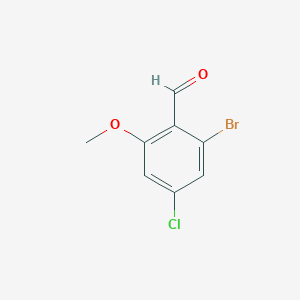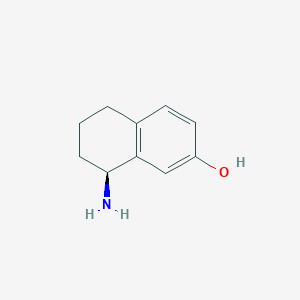
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes catalytic hydrogenation to form the tetrahydronaphthalene core.
Amination: Introduction of the amino group at the 8th position is achieved through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced at the 2nd position using a hydroxylation reaction.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 8-keto-5,6,7,8-tetrahydronaphthalen-2-ol.
Reduction: Formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially acting as an agonist or antagonist at certain receptors. The exact pathways and molecular targets are still under investigation, but it is thought to influence signaling pathways related to mood and cognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride: The enantiomer of the compound with different biological activity.
8-amino-5,6,7,8-tetrahydronaphthalen-2-ol: The free base form without the hydrochloride salt.
8-hydroxy-5,6,7,8-tetrahydronaphthalene: A structurally similar compound with a hydroxyl group at a different position.
Uniqueness
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is unique due to its specific chiral configuration,
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m0/s1 |
InChI-Schlüssel |
SXQYMLTXGOSXPE-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@@H](C2=C(C1)C=CC(=C2)O)N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC(=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)

